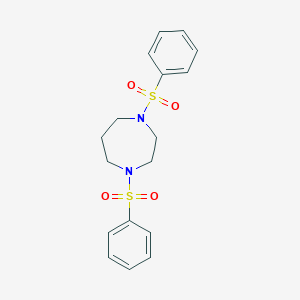

1,4-Bis(phenylsulfonyl)-1,4-diazepane

Vue d'ensemble

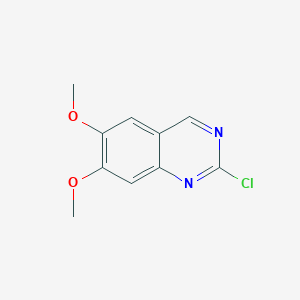

Description

1,4-Bis(phenylsulfonyl)-1,4-diazepane, also known as BPSD, is a small molecule organic compound with potential applications in various fields of scientific research. BPSD is a diazepane derivative, which means it contains a six-membered ring with two nitrogen atoms. The compound has a molecular weight of 438.53 g/mol and a melting point of 150-152°C. BPSD is a white or off-white powder that is soluble in organic solvents such as dichloromethane, chloroform, and acetone.

Mécanisme D'action

The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, cell division, and protein synthesis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in nucleotide metabolism. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.

Biochemical and Physiological Effects:

1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to inhibit the growth of cancer cells and induce apoptosis. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been reported to inhibit the activity of various enzymes involved in nucleotide metabolism and DNA synthesis. In vivo, 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antitumor activity in mouse xenograft models of human cancer. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has also been shown to have anti-inflammatory activity in a mouse model of acute lung injury.

Avantages Et Limitations Des Expériences En Laboratoire

1,4-Bis(phenylsulfonyl)-1,4-diazepane has several advantages for lab experiments, including its small size, solubility in organic solvents, and potential applications in various fields of scientific research. However, 1,4-Bis(phenylsulfonyl)-1,4-diazepane also has some limitations, including its low yield of synthesis, potential toxicity, and limited availability.

Orientations Futures

There are several future directions for research on 1,4-Bis(phenylsulfonyl)-1,4-diazepane, including the design and synthesis of new derivatives with improved properties such as higher potency, selectivity, and solubility. 1,4-Bis(phenylsulfonyl)-1,4-diazepane can also be used as a tool compound to study various biological processes such as DNA synthesis, cell division, and protein synthesis. In addition, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. Finally, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a lead compound for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

Conclusion:

In conclusion, 1,4-Bis(phenylsulfonyl)-1,4-diazepane is a promising compound for scientific research with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been shown to have antiproliferative and anti-inflammatory activity, and it can be used as a tool compound to study various biological processes. However, further research is needed to fully understand the mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane and to design and synthesize new derivatives with improved properties.

Méthodes De Synthèse

The synthesis of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 1,4-dibromobutane with sodium azide to give 1,4-diazabutane. The second step involves the reaction of 1,4-diazabutane with p-toluenesulfonyl chloride to give 1-(p-toluenesulfonyl)-4-diazabutane. The final step involves the reaction of 1-(p-toluenesulfonyl)-4-diazabutane with phenyl magnesium bromide to give 1,4-Bis(phenylsulfonyl)-1,4-diazepane. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

1,4-Bis(phenylsulfonyl)-1,4-diazepane has potential applications in various fields of scientific research, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a scaffold for the design and synthesis of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases. 1,4-Bis(phenylsulfonyl)-1,4-diazepane has been reported to have antiproliferative activity against human cancer cell lines such as MCF-7, HeLa, and A549. In materials science, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a building block for the synthesis of functional materials such as polymers, dendrimers, and metal-organic frameworks. In chemical biology, 1,4-Bis(phenylsulfonyl)-1,4-diazepane can be used as a tool compound to study various biological processes such as protein-protein interactions, enzyme activity, and membrane transport.

Propriétés

IUPAC Name |

1,4-bis(benzenesulfonyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGCYYIJRZRGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280737 | |

| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5451-44-5 | |

| Record name | NSC47972 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)

![1,4-Bis[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B184882.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)